

What is Probenecid-d14 and its chemical properties

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Probenecid-d14: A Technical Guide for Researchers

Introduction

Probenecid-d14 is the deuterated form of Probenecid, a well-established uricosuric agent. In **Probenecid-d14**, fourteen hydrogen atoms on the two propyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Probenecid.[1] Its primary application is as a labeled inhibitor of the Multidrug Resistance-Associated Protein (MRP), which prevents the cellular efflux of active compounds.[1]

Like its non-labeled counterpart, **Probenecid-d14** is a synthetic sulfonamide derivative.[2][3] Probenecid itself was originally developed to reduce the renal excretion of penicillin, thereby increasing its plasma concentration.[4][5] It was later found to be a potent inhibitor of uric acid reabsorption in the kidneys, leading to its primary clinical use in the treatment of gout and hyperuricemia.[6][7]

This guide provides an in-depth overview of the chemical properties, mechanism of action, synthesis, and analytical methodologies related to **Probenecid-d14**, intended for professionals in research and drug development.

Chemical and Physical Properties



Probenecid-d14 shares most of its chemical and physical properties with the non-deuterated Probenecid, with the primary difference being its increased molecular weight due to the deuterium atoms. The properties are summarized in the table below.

Property	Value (Probenecid- d14)	Value (Probenecid)	Reference
IUPAC Name	4-[(Dipropylamino- d14)sulfonyl]benzoic Acid	4- (Dipropylsulfamoyl)be nzoic acid	[1]
Synonyms	-	Benemid, Probalan, p- (Dipropylsulfamoyl)be nzoic acid	[2][6][7]
Molecular Formula	C13H5D14NO4S	C13H19NO4S	[1][2]
Molecular Weight	299.45 g/mol	285.36 g/mol	[1][2]
Physical Description	-	White or nearly white, fine, crystalline powder. Odorless with a slightly bitter taste.	[2]
Solubility	-	Soluble in dilute alkali, alcohol, chloroform, and acetone. Practically insoluble in water and dilute acids.	[8][9]
pKa (Strongest Acidic)	-	3.53	[10]

Mechanism of Action

Probenecid exerts its biological effects by interacting with various membrane transport proteins. While its classical use is centered on renal transporters, recent research has unveiled its interaction with other channels, opening new avenues for its application in research.[4][9]

• Inhibition of Renal Organic Anion Transporters (OATs): Probenecid is a classical competitive inhibitor of organic acid transport in the kidneys.[11] It primarily targets Organic Anion

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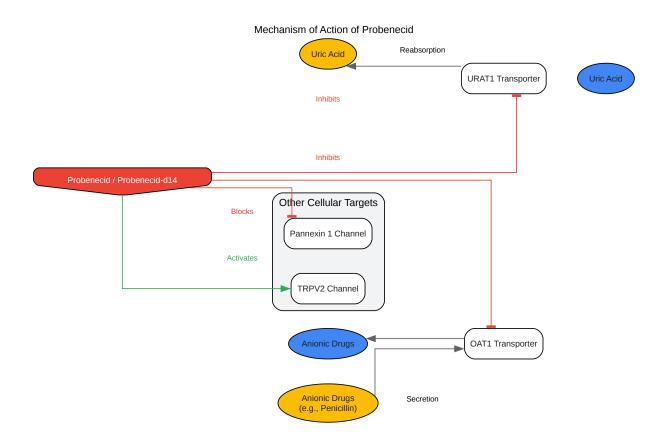




Transporter 1 (OAT1) and Urate Transporter 1 (URAT1) in the proximal tubules of the kidneys.[12] By inhibiting URAT1, it blocks the reabsorption of uric acid from the urine back into the bloodstream, leading to increased urinary excretion of uric acid and a decrease in serum urate levels.[10][12] This is the primary mechanism for its use in treating gout.[6]

- Inhibition of Drug Efflux: The same mechanism allows Probenecid to inhibit the renal secretion of many weak organic acid drugs, such as penicillin, certain cephalosporins, and other β-lactam antibiotics.[10][13] By competing for the same transporters, it increases the plasma concentrations and prolongs the effects of these drugs.[7]
- Interaction with Other Proteins:
 - Pannexin 1 (Panx1) Hemichannels: Probenecid is known to block Panx1 hemichannels, which are involved in inflammasome activation and the release of pro-inflammatory signals.[6][9] This action contributes to its anti-inflammatory properties and makes it a useful tool for studying neuroinflammation.[6][9]
 - Transient Receptor Potential Vanilloid 2 (TRPV2): More recently, Probenecid has been identified as a potent and selective agonist of TRPV2 channels.[4][5] This discovery has spurred research into its potential effects on the cardiovascular system, where TRPV2 channels are expressed in cardiomyocytes.[4]





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Probenecid's diverse molecular targets.

Experimental ProtocolsSynthesis of Probenecid

The synthesis of **Probenecid-d14** would follow the same chemical route as Probenecid, but using a deuterated starting material (di-n-propylamine-d14). The general synthesis involves the formation of an amide bond between 4-carboxybenzene sulfonamide and di-n-propylamine.[14]

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Materials:

- 4-Carboxybenzene sulfonamide (PSBA)
- Di-n-propylamine (or Di-n-propylamine-d14 for the labeled compound)
- Methanol
- Sulfuric Acid
- Deionized Water
- Acetone

Protocol:

- Reaction Setup: In a reaction vessel under constant stirring, charge 4.5 mL of Methanol at room temperature (25-30 °C).[14]
- Addition of Reactants: Add 1.5 g of 4-carboxybenzene sulfonamide to the vessel, followed by an additional 3 mL of Methanol.[14]
- Catalyst Addition: Slowly add 1.5 mL of concentrated Sulfuric Acid dropwise, maintaining the temperature between 15-25 °C.[14] (Note: This step esterifies the carboxylic acid to protect it during the subsequent sulfonamide formation, which is a common strategy, though the reference describes a one-pot process). A more direct method involves reacting 4-carboxybenzene sulfonamide with di-n-propylamine.[14] For salt formation as a purification or modification step, Probenecid (1 mmol) can be dissolved in a solvent like acetone.[3]
- Heating: Heat the reaction mixture to 60-65 °C and maintain for approximately 8 hours with continuous stirring.[14]
- Solvent Removal: Distill off the Methanol under atmospheric pressure, then apply a high vacuum to remove residual solvent.[14]
- Work-up: Cool the resulting mass to 25-30 °C and add 4.5 mL of deionized water to precipitate the product.[14]



 Purification: The crude product can be filtered, dried, and further purified by recrystallization, for example from an acetone-water mixture.

Analytical Method: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of Probenecid in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids.[2][15] When analyzing Probenecid, **Probenecid-d14** is an ideal internal standard for LC-MS methods.

Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer (MS).
- Column: C18 reverse-phase column (e.g., 5 μm particle size, 100 x 4.6 mm).[16]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of phosphate buffer (pH 5) and acetonitrile in a 70:30 (v/v) ratio.[16]
- Flow Rate: 1.0 mL/min.[16]
- Detection: UV detection at 254 nm.[16]
- Internal Standard: Probenecid-d14 for LC-MS analysis of Probenecid.

Sample Preparation (for biological fluids):

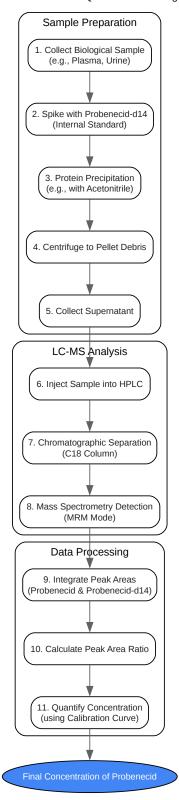
- Protein Precipitation: To a plasma or serum sample, add a protein precipitating agent like acetonitrile or methanol.
- Internal Standard Spiking: Spike the sample with a known concentration of **Probenecid-d14**.
- Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
- Injection: Collect the supernatant and inject a specific volume into the HPLC system.

Workflow and Visualization



The following diagram illustrates a typical experimental workflow for the quantitative analysis of Probenecid in a research setting using **Probenecid-d14** as an internal standard.

Workflow for Probenecid Quantification using LC-MS





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LC-MS quantification workflow.

Applications in Research

The unique properties of Probenecid and its deuterated analog make them versatile tools in scientific research.

- Pharmacokinetic (PK) Studies: Probenecid-d14 is an excellent internal standard for mass spectrometry-based bioanalysis, allowing for precise and accurate quantification of Probenecid in biological samples during PK studies.
- Drug-Drug Interaction Studies: Probenecid is used to investigate the role of OATs in the renal clearance of other drugs.[11] By co-administering Probenecid, researchers can determine if a new chemical entity is a substrate of these transporters.
- Neuroinflammation Research: As a blocker of Pannexin 1 channels, Probenecid is used in preclinical models to study the mechanisms of neuroinflammation and its role in neurodegenerative diseases.
- Cardiovascular Research: The discovery of Probenecid as a TRPV2 agonist has opened up
 its use as a pharmacological tool to probe the function of TRPV2 channels in cardiac muscle
 and the vascular system.[4]
- MRP Inhibition: Probenecid-d14 serves as a labeled inhibitor to study the function and inhibition of Multidrug Resistance-Associated Proteins (MRPs), which are critical in cancer drug resistance and the transport of various molecules across cell membranes.[1]

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